molecular formula C17H18N2O6S B10874546 (2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

(2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B10874546
M. Wt: 378.4 g/mol
InChI Key: RCBHTFJJASXZJL-ZROIWOOFSA-N
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Description

2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a thiazole ring, a morpholine ring, and a phenoxyacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the morpholine ring, and the final coupling with the phenoxyacetic acid moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the formation of the thiazole and morpholine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique biological activities.

Scientific Research Applications

2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring structure and exhibit similar biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself, have comparable solubility and bioavailability properties.

    Phenoxyacetic Acid Derivatives: Compounds like phenoxyacetic acid and its derivatives are used in various applications, including herbicides and pharmaceuticals.

Uniqueness

What sets 2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for scientific research.

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H18N2O6S/c1-23-13-8-11(2-3-12(13)25-10-15(20)21)9-14-16(22)18-17(26-14)19-4-6-24-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H,20,21)/b14-9-

InChI Key

RCBHTFJJASXZJL-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC(=O)O

Origin of Product

United States

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